Pyridine iodine monochloride

説明

Significance of Halogenating Reagents in Contemporary Organic Synthesis

Halogenation, the process of introducing one or more halogen atoms into a molecule, is a fundamental and crucial transformation in organic synthesis. unacademy.comtcichemicals.comsigmaaldrich.com Halogenated compounds are not merely end products but often serve as highly valuable intermediates for subsequent chemical modifications. numberanalytics.com The incorporation of a halogen can dramatically alter a molecule's physical, chemical, and biological properties. numberanalytics.comnumberanalytics.com

The significance of halogenating reagents is multifaceted:

Enhanced Reactivity : The introduction of a halogen atom provides a reactive "handle" on an otherwise unreactive molecule, such as a hydrocarbon. unacademy.comnumberanalytics.com This allows for a wide array of subsequent reactions, including nucleophilic substitutions and the formation of organometallic reagents (e.g., Grignard reagents). unacademy.com

Formation of Building Blocks : Halogenated compounds are essential building blocks in modern coupling reactions, such as the Suzuki-Miyaura and Mizoroki-Heck reactions, which are pivotal for constructing complex molecular architectures. tcichemicals.com

Modification of Biological Activity : In medicinal chemistry and pharmaceutical synthesis, halogenation is a key strategy for modulating the biological activity of drug candidates. unacademy.comnumberanalytics.com Introducing halogens can enhance efficacy, alter metabolic stability, and improve selectivity for a biological target. chemimpex.comtcichemicals.com

Applications in Materials Science : Halogenation reactions are employed in the synthesis of various materials, including flame-retardant polymers and specialized dyes and pigments. numberanalytics.com

The development of new, milder, and more selective halogenating agents remains an active area of research to meet the demands for efficient and practical synthetic methods, especially for late-stage functionalization in complex molecule synthesis. sigmaaldrich.com

Overview of Interhalogen Compounds and their Complexation Chemistry

Interhalogen compounds are molecules composed of two or more different halogen atoms (fluorine, chlorine, bromine, iodine). unacademy.com Due to differences in electronegativity between the constituent halogens, these compounds are polar and often more reactive than the parent diatomic halogens (except for F2). unacademy.comelementalchemistry.in The A-X bond in an interhalogen is typically weaker than the X-X bond in a dihalogen molecule, contributing to its enhanced reactivity. elementalchemistry.in The general formula is XYn, where X is the less electronegative halogen and n is always an odd number (1, 3, 5, or 7). unacademy.comvpscience.org

Iodine monochloride (ICl) is a prime example of a diatomic (XY type) interhalogen. bionity.com It is a reddish-brown compound that is highly polarized, acting as a source of electrophilic iodine ("I+"). bionity.com This polarity drives its reactivity and its ability to act as a Lewis acid, readily accepting electron pairs from Lewis bases.

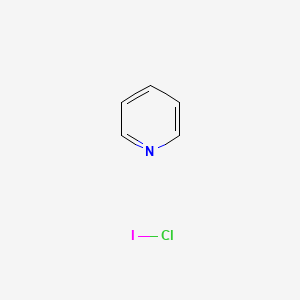

The complexation chemistry of interhalogens involves their reaction with Lewis bases to form stable addition compounds or complexes. Pyridine (B92270), a nitrogen-containing heterocyclic aromatic compound, is a well-known Lewis base that donates its lone pair of electrons from the nitrogen atom. When reacted with iodine monochloride, it forms the stable, solid complex, pyridine iodine monochloride. nih.gov Theoretical studies show that this complex is significantly more stable than other potential isomers, with the pyridine nitrogen donating its lone pair to the iodine atom. researchgate.net This complexation stabilizes the highly reactive iodine monochloride, making it a more manageable and selective reagent for laboratory use. tcichemicals.comtcichemicals.com The resulting complex is a pale yellow solid with a melting point over 100 °C, which is easier to handle than iodine monochloride itself, which melts near room temperature. tcichemicals.comtcichemicals.com

Historical Context of this compound within Chemical Research

The study of addition complexes between pyridine and iodine monochloride dates back to at least the mid-20th century. A notable investigation into the reactions of iodine monochloride with pyridine was published in 1956 by Alexander I. Popov and Ronald T. Pflaum. acs.org Their work described the preparation and isolation of addition compounds of pyridine with iodine monochloride (ICl) and with HICl2. acs.org

They successfully prepared the pyridine-iodine monochloride (Py·ICl) complex, which they described as a compound that is stable in air, soluble in polar solvents, and has a sharp, reversible melting point of 139°C. acs.org Their research also delved into the behavior of these complexes in solution, using absorption spectra to study the ionic or molecular species present. The study proposed that the this compound complex dissociates in solution, a key insight into its chemical nature. acs.org This early work laid the foundation for understanding the fundamental properties and behavior of this reagent, paving the way for its eventual adoption as a useful tool in organic synthesis. The stabilization of the iodous cation by coordination with pyridine was also an important concept explored in this era of chemical research. bcn.cl

Academic Research Landscape and Scope of this compound Studies

The academic research landscape for this compound is primarily focused on its application as a versatile reagent in synthetic organic chemistry. Its stability, ease of handling, and selective reactivity make it a valuable tool for several key transformations. chemimpex.comtcichemicals.com

Current and historical research has extensively documented its use in the following areas:

Electrophilic Iodination : This is the most prominent application of this compound. It serves as a mild and efficient electrophilic iodinating agent for a wide range of aromatic compounds, including activated systems like phenols, anilines, and aromatic ketones. tcichemicals.comresearchgate.net A key advantage is its ability to achieve regioselective iodination under near-neutral conditions, often avoiding the need for strong acids that are required for other iodinating reagents. tcichemicals.comtcichemicals.com

Halogenation of Alkenes : The reagent adds across double bonds in alkenes to produce vicinal chloro-iodo alkanes.

Oxidation Reactions : this compound is also utilized as an oxidizing agent. It can efficiently convert alcohols into carbonyl compounds (aldehydes and ketones) and thioethers into sulfoxides, streamlining synthetic pathways. chemimpex.com

Medicinal Chemistry : In the development of new therapeutic agents, the compound is used to introduce iodine atoms into drug candidates, a modification that can significantly influence their pharmacological properties and efficacy. chemimpex.com It has been used in the synthesis of iodinated compounds evaluated as potential urographic contrast media. researchgate.net

Theoretical and Structural Studies : Beyond its synthetic applications, this compound is a subject of academic interest in physical and computational chemistry. Research has focused on understanding the nature of its chemical bonding, particularly the halogen bond between the pyridine nitrogen and the iodine atom. researchgate.netresearchgate.net Computational studies using Density Functional Theory (DFT) have investigated the thermodynamic stability and structural features of the complex, confirming the charge-transfer nature of the N-I bond. nih.govresearchgate.net

The continued research into this compound and its analogs underscores its established importance and potential for further development in synthetic methodology.

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 6443-90-9 chemimpex.comnih.gov |

| Molecular Formula | C₅H₅ClIN nih.gov |

| Molecular Weight | 241.46 g/mol chemimpex.comnih.gov |

| Appearance | Pale yellow to orange/green powder or solid chemimpex.comtcichemicals.com |

| Melting Point | 133 - 137 °C chemimpex.com |

| Synonyms | Pyridine iodochloride chemimpex.com |

Table 2: Summary of Applications in Academic Research

| Application Area | Description |

| Synthesis of Organic Compounds | Acts as an effective and mild reagent for the iodination of aromatic systems, crucial for developing pharmaceuticals and agrochemicals. chemimpex.com |

| Oxidation Reactions | Used to convert alcohols to carbonyl compounds and sulfides to sulfoxides, enhancing the efficiency of synthetic routes. chemimpex.com |

| Halogenation Processes | Facilitates the introduction of both iodine and chlorine into organic molecules, increasing their reactivity for further transformations. chemimpex.commyskinrecipes.com |

| Medicinal Chemistry | Employed to modify drug candidates by introducing halogen atoms, which can improve their efficacy, selectivity, and overall pharmacological profile. chemimpex.com |

Structure

3D Structure of Parent

特性

InChI |

InChI=1S/C5H5N.ClI/c1-2-4-6-5-3-1;1-2/h1-5H; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYWWBJKPSYWUBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC=C1.ClI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90436930 | |

| Record name | 6443-90-9 (name error) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90436930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6443-90-9 | |

| Record name | 6443-90-9 (name error) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90436930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine Iodine Monochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Precursor Chemistry of Pyridine Iodine Monochloride Complexes

Methodologies for Iodine Monochloride Synthesis

Iodine monochloride (ICl) is an interhalogen compound that serves as a primary precursor in the formation of pyridine (B92270) iodine monochloride complexes. thieme-connect.com Its synthesis can be achieved through several methods, primarily involving the direct combination of halogens or through more optimized routes designed to improve yield, purity, and safety.

Direct Halogen Combination Methods

The most fundamental method for producing iodine monochloride is the direct reaction of elemental iodine and chlorine. thieme-connect.com This is achieved by combining the two halogens in a 1:1 molar ratio, as depicted by the following equation:

I₂ + Cl₂ → 2 ICl thieme-connect.com

In a typical laboratory setting, this reaction is performed by passing dry chlorine gas over solid iodine crystals. thieme-connect.com As the reaction proceeds, the purple vapor of iodine sublimes and reacts with the chlorine, forming a brown vapor of iodine monochloride, which is then collected as a dark brown liquid. thieme-connect.com Care must be taken to control the flow of chlorine, as an excess can lead to the formation of iodine trichloride (B1173362) (ICl₃), a solid yellow substance, through a reversible reaction. thieme-connect.com

The apparatus for this synthesis generally includes a chlorine generator—often using the reaction of potassium permanganate (B83412) with hydrochloric acid—a drying tube containing a desiccant like concentrated sulfuric acid to remove moisture, and a reaction flask containing the iodine crystals. thieme-connect.com

Optimized Production Routes of Iodine Monochloride

To overcome the limitations of the direct combination method, such as the potential for forming iodine trichloride impurities and handling solid reactants, optimized production routes have been developed. These methods offer greater control, higher efficiency, and improved product purity.

One optimized approach involves dissolving iodine in an inert solvent before introducing chlorine. thieme-connect.com Solvents such as dichloromethane, trichloromethane, or normal hexane (B92381) can be used. thieme-connect.com In this process, refined iodine is dissolved in the chosen solvent, and chlorine gas is then introduced into the solution in a stoichiometric ratio. The reaction temperature is typically controlled between 30-35°C. thieme-connect.com This method ensures the complete absorption and reaction of the chlorine, preventing the formation of iodine trichloride and eliminating the need for a separate tail gas treatment system. thieme-connect.com The final product is isolated by atmospheric distillation to remove the solvent, followed by vacuum distillation. thieme-connect.com

Another refined strategy aims to simplify the purification process. In this method, excess chlorine is intentionally absorbed into liquid iodine monochloride, forming a mixture containing iodine trichloride. Subsequently, a calculated amount of solid iodine is added to the mixture. The iodine reacts with the iodine trichloride to produce pure iodine monochloride, thus avoiding complex distillation procedures. thieme-connect.com

Table 1: Comparison of Iodine Monochloride Synthesis Methodologies

| Feature | Direct Halogen Combination | Optimized Solvent-Based Route |

|---|---|---|

| Reactants | Solid Iodine, Gaseous Chlorine | Solid Iodine, Gaseous Chlorine, Inert Solvent (e.g., Dichloromethane) |

| Reaction Phase | Gas-Solid | Gas-Liquid |

| Key Advantage | Simplicity of concept | High efficiency, high purity, no ICl₃ byproduct |

| Primary Challenge | Potential for ICl₃ formation, incomplete reaction | Requires solvent recovery and distillation steps |

| Process Control | Difficult to precisely control stoichiometry | Excellent control over reaction temperature and stoichiometry |

Formation and Preparation of Pyridine Iodine Monochloride Complexes

This compound is a stable, solid compound that is easier to handle than iodine monochloride itself, making it a valuable reagent in organic synthesis. tcichemicals.com Its preparation can be approached through direct complexation or by forming the pyridinium (B92312) salt from different precursors.

Complexation via Direct Reaction of Pyridine with Iodine Monochloride

The direct reaction between pyridine and iodine monochloride yields an addition complex. Early research has described the formation of two such adducts, Py·ICl and Py·2ICl, depending on the stoichiometry of the reactants. thieme-connect.com The preparation involves reacting iodine monochloride, often dissolved in a suitable solvent, with pyridine. The resulting complex precipitates from the solution and can be isolated. Spectrophotometric studies of these complexes in solvents like acetonitrile (B52724) show that they can dissociate into ionic species, such as Py₂I⁺ and ICl₂⁻. thieme-connect.com

Controlled Synthesis of Pyridinium Iodochloride

An alternative route to a related compound, pyridinium iodochloride, involves the reaction of pyridine with iodine and hydrochloric acid. thieme-connect.com This method leads to the direct formation of the quaternary ammonium (B1175870) salt. Pyridinium iodochloride (PyICl) is recognized as an efficient and safely handleable solid iodinating reagent. tcichemicals.com Unlike many other electrophilic iodinating agents, its use does not require the addition of acids to achieve iodination of activated aromatic systems, allowing reactions to proceed under near-neutral conditions. tcichemicals.com

Preparation of Substituted Pyridine-Iodine Monochloride Analogs

The synthesis of analogs of this compound, where the pyridine ring itself bears substituents, is a logical extension of the methods used for the parent compound. The general strategy involves a two-stage process: first, the synthesis of the required substituted pyridine, followed by its complexation with iodine monochloride.

The precursor substituted pyridines can be synthesized through a variety of established organic chemistry methodologies. These include condensation reactions of carbonyl compounds, Hantzsch pyridine synthesis, and modern metal-catalyzed cross-coupling reactions to build highly functionalized pyridine rings. nih.govorganic-chemistry.org The choice of synthetic route depends on the desired substitution pattern and the compatibility of functional groups. nih.gov

Once the desired substituted pyridine is obtained and purified, it can be reacted with iodine monochloride using protocols similar to those for unsubstituted pyridine. For instance, recent research has detailed the synthesis of several 3-substituted iodine(I) pyridine complexes of the form [L-I-L]PF₆, where L is a substituted pyridine such as 3-acetylpyridine (B27631) or 3-aminopyridine. nih.gov These complexes are typically prepared via a cation exchange reaction from their corresponding silver(I) complexes, which are themselves synthesized by reacting two equivalents of the substituted pyridine ligand with one equivalent of a silver salt like silver hexafluorophosphate (B91526) (AgPF₆). nih.gov This demonstrates that a wide variety of substituted pyridine ligands can successfully form complexes with an iodine(I) center.

Synthesis of Halopyridine-Iodine Monochloride Complexes

The synthesis of halopyridine-iodine monochloride complexes is typically achieved through a direct reaction between the respective halopyridine and iodine monochloride (ICl) in a suitable solvent. ju.edu.jo Research into these complexes is driven by interest in halogen bonding, a type of non-covalent interaction where a halogen atom acts as an electrophilic species. researchgate.netacs.org

A general and effective procedure for preparing these complexes involves dissolving equimolar amounts of iodine monochloride and the specific halopyridine in separate portions of a solvent, commonly acetonitrile. ju.edu.jo The two solutions are then mixed and stirred at ambient temperature. This process typically results in the rapid formation of a yellow precipitate. To obtain crystals suitable for X-ray analysis, the precipitate is filtered, and the supernatant solution is allowed to evaporate slowly over a period of about 24 hours, yielding yellow crystals of the desired nXPy(N)−ICl complex (where nXPy represents n-halopyridine). ju.edu.jo

This methodology has been successfully applied to synthesize a series of complexes using iodo- and bromo-substituted pyridines, specifically targeting the 2- and 3-positions of the pyridine ring. ju.edu.joacs.org The formation of these complexes is a result of a Lewis acid-base reaction, where the nitrogen atom of the pyridine ring donates its lone pair of electrons to the iodine atom of ICl, forming a coordinate covalent bond. publish.csiro.aunih.gov This primary interaction is a strong N-I-Cl halogen bond. ju.edu.jo Theoretical calculations and spectroscopic studies have been employed to understand the strength of these interactions, indicating that the position of the halogen substituent on the pyridine ring (e.g., 2-position vs. 3-position) influences the strength of the Py(N)−ICl halogen bond. ju.edu.joresearchgate.net

Table 1: Synthesis of Halopyridine-Iodine Monochloride Complexes

| Halopyridine Precursor | Resulting Complex Formula |

|---|---|

| 2-Bromopyridine | 2-BrPy-ICl |

| 3-Bromopyridine | 3-BrPy-ICl |

| 2-Iodopyridine (B156620) | 2-IPy-ICl |

| 3-Iodopyridine (B74083) | 3-IPy-ICl |

Exploration of Other Substituted Pyridine Systems for Complexation

The investigation of pyridine-iodine monochloride complexes extends beyond simple halopyridines to a wide array of other substituted systems. The nature and position of the substituent on the pyridine ring significantly influence the structure, stability, and bonding characteristics of the resulting complex. publish.csiro.aunih.gov These studies are crucial for understanding how electronic and steric effects modulate the properties of the N-I bond.

Complexes have been prepared with pyridine derivatives containing both electron-withdrawing and electron-donating groups. publish.csiro.aunih.gov Even pyridines with weakly donating substituents, such as cyano- and other halogeno-pyridines, which may not readily form complexes in solution, have been successfully isolated as solid-state adducts with iodine monochloride. publish.csiro.au This demonstrates the robustness of the N···ICl interaction.

Research has systematically explored a range of 3-substituted pyridines to form complexes of the type [L₂I]⁺, where L is the substituted pyridine ligand. nih.gov This has included pyridines with substituents such as 3-acetyl, 3-amino, 3-dimethylamino, and 3-cyano groups. The synthetic strategy for these cationic complexes often involves a cation exchange reaction starting from a corresponding silver(I) complex, [L₂Ag]⁺. nih.gov

Furthermore, the impact of steric hindrance has been investigated by using bulky substituents in the 2-position of the pyridine ring. For instance, iodine(I) complexes with sterically demanding ligands like 2-(diphenylmethyl)pyridine have been synthesized and characterized. nih.gov The successful formation of these complexes indicates that the N-I bond is resilient enough to overcome significant steric challenges posed by substituents near the nitrogen donor atom. nih.gov The examination of this diverse range of substituted pyridines provides fundamental insights into the interplay of electronic and steric factors that govern the formation and properties of pyridine-iodine monochloride and related complexes. publish.csiro.aunih.gov

Table 2: Examples of Substituted Pyridine Systems for Complexation with Iodine(I) Species

| Substituted Pyridine | Substituent Position | Substituent Type | Observed Complex/Product Type |

|---|---|---|---|

| 3-Cyanopyridine | 3 | Electron-withdrawing | L-ICl adduct / [L₂I]⁺ cation publish.csiro.aunih.gov |

| 3-Acetylpyridine | 3 | Electron-withdrawing | [L₂I]⁺ cation nih.gov |

| 3-Aminopyridine | 3 | Electron-donating | [L₂I]⁺ cation nih.gov |

| 3-Dimethylaminopyridine | 3 | Strongly Electron-donating | [L₂I]⁺ cation nih.gov |

| 2-(Diphenylmethyl)pyridine | 2 | Sterically Bulky | [L₂I]⁺ cation nih.gov |

Advanced Structural Elucidation and Bonding Characterization of Pyridine Iodine Monochloride Complexes

Spectroscopic Characterization of Molecular and Electronic Structure

Spectroscopic methods are instrumental in probing the changes in electronic and vibrational states that occur upon the formation of the Pyridine-ICl complex.

Infrared Spectroscopic Investigations of Iodine Monochloride Stretching Vibrations in Pyridine (B92270) Complexes

Infrared (IR) spectroscopy is a powerful tool for observing the vibrational modes of molecules. The stretching vibration of the iodine-chlorine (I-Cl) bond is particularly sensitive to the formation of the halogen bond with pyridine. In its uncomplexed state in a non-interacting solvent like carbon tetrachloride, iodine monochloride exhibits its characteristic I-Cl stretching frequency at approximately 375 cm⁻¹. acs.org

Upon complexation with pyridine, a significant shift in this vibrational frequency is observed. The formation of the N···I halogen bond between the nitrogen atom of pyridine and the iodine atom of ICl leads to a transfer of electron density from the pyridine (the Lewis base) to the iodine monochloride molecule. This charge transfer populates the σ* antibonding orbital of the I-Cl bond, consequently weakening it. As a result, the I-Cl stretching frequency decreases, or red-shifts, substantially. For the Pyridine-ICl complex, this frequency is observed at approximately 275 cm⁻¹. acs.org

The magnitude of this red-shift is a direct indicator of the strength of the halogen bonding interaction. Furthermore, the intensity and the half-intensity width of the I-Cl absorption band increase significantly upon complexation, which is also consistent with a stronger, more polar N···I interaction. acs.org

Table 1: I-Cl Stretching Vibration Frequencies

| Species | Vibrational Frequency (cm⁻¹) |

|---|---|

| Uncomplexed ICl | ~375 |

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of Halogen Bonding Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of atomic nuclei. The formation of the Pyridine-ICl complex induces notable changes in the NMR spectra of the pyridine molecule, reflecting the effects of the halogen bond on its electronic structure.

¹H NMR studies show that the protons on the pyridine ring, particularly those closest to the nitrogen atom (α-protons), experience a downfield shift (an increase in chemical shift) upon complexation with ICl. This deshielding effect is a consequence of the electron-withdrawing nature of the halogen bond; as the nitrogen lone pair interacts with ICl, electron density is pulled away from the pyridine ring, reducing the shielding of the ring protons.

More direct evidence comes from ¹⁵N NMR spectroscopy. The nitrogen nucleus in pyridine becomes significantly deshielded upon forming the N···I bond. This is observed as a substantial downfield shift in the ¹⁵N chemical signal, providing a direct probe of the electronic perturbation at the site of the halogen bonding interaction. acs.org Solution NMR studies on related halopyridine-ICl complexes have demonstrated that these chemical shift changes can be used to compare the relative strengths of halogen bonding interactions in solution. ju.edu.jo

Crystallographic Studies of Solid-State Molecular Architectures

Crystallographic techniques offer the most definitive method for determining the three-dimensional arrangement of atoms in the solid state, providing precise measurements of bond lengths and angles.

X-ray Single Crystal Diffraction for Atomic Arrangement Determination

Single-crystal X-ray diffraction (SCXRD) is a premier technique for elucidating the precise atomic arrangement within a crystalline solid. creative-biostructure.comcarleton.edumdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal of the Pyridine-ICl complex, a detailed molecular structure can be determined. creative-biostructure.com

These studies confirm the formation of a linear or nearly linear N-I-Cl arrangement, a hallmark of strong halogen bonds. ju.edu.jo The N-I-Cl bond angle is typically found to be in the range of 175° to 180°. researchgate.net The analysis provides precise bond lengths, revealing a notable elongation of the I-Cl bond in the complex compared to solid ICl. ju.edu.jo Concurrently, the N-I bond distance is significantly shorter than the sum of the van der Waals radii of nitrogen and iodine, confirming a strong, specific interaction.

Table 2: Selected Crystallographic Data for Pyridine-Iodine Monochloride and Related Complexes

| Parameter | Value |

|---|---|

| N-I Bond Distance (Å) | ~2.31 |

| I-Cl Bond Distance (Å) | ~2.52 |

Note: Values are representative and can vary slightly between different crystallographic studies and related structures. researchgate.net

Neutron Powder Diffraction Techniques for Precise Bond Length and Angle Measurements

While X-ray diffraction is highly effective, its scattering is dependent on electron density, making it difficult to precisely locate lighter atoms like hydrogen. Neutron diffraction, in contrast, scatters off atomic nuclei, providing a unique and powerful capability for accurately determining the positions of all atoms, including hydrogen. osti.gov

For complexes like Pyridine-ICl, neutron powder diffraction can be used to refine the structural model obtained from X-ray diffraction. This is particularly useful for observing any subtle changes in the geometry of the pyridine ring's C-H bonds upon complexation. By providing more precise bond length and angle measurements, especially for hydrogen atoms, neutron diffraction complements X-ray techniques and offers a more complete picture of the solid-state structure. researchgate.netresearchgate.net This can be crucial in understanding how intermolecular forces influence the entire molecular geometry.

Analysis of Halogen Bonding Interactions

The spectroscopic and crystallographic data converge to provide a detailed picture of the halogen bond in the Pyridine-ICl complex. The interaction is characterized by a strong, directional N···I bond that is primarily electrostatic and involves charge transfer. nih.gov

The interaction is understood through the concept of a "σ-hole," a region of positive electrostatic potential on the iodine atom, located along the extension of the I-Cl bond. This positive region interacts favorably with the electron-rich lone pair of the nitrogen atom in pyridine. researchgate.net

Characterization of Three-Center Pyridine(N)-Iodine-Chlorine Halogen Bonds

The principal interaction in pyridine iodine monochloride complexes is the Pyridine(N)···I-Cl halogen bond. This is a strong, linear, three-center, four-electron (3c4e) interaction where the nitrogen atom of the pyridine ring acts as the halogen bond acceptor, donating a lone pair of electrons to the iodine atom of ICl, the halogen bond donor. ju.edu.joju.edu.joresearchgate.net This interaction is characterized by a short N···I distance, which is significantly less than the sum of the van der Waals radii of nitrogen and iodine, and a nearly linear N···I-Cl angle, approaching 180°. acs.orgrsc.org

The formation of this halogen bond leads to a concomitant elongation of the I-Cl bond. rsc.org The strength of this interaction is substantial, with formation energies in the range of -39 to -56 kJ mol⁻¹. nih.gov In some instances, particularly with bidentate ligands, this three-center bond is crucial for anchoring the I⁺ ion. researchgate.net The nature of this bond has been described as having significant ionic character, sometimes viewed as a [(pyridine)I]⁺ cation strongly interacting with a Cl⁻ counterion. rsc.org

| Complex | N···I Distance (Å) | I-Cl Distance (Å) | N···I-Cl Angle (°) |

|---|---|---|---|

| 4-OPhPy···ICl | 2.276(2) | - | - |

| n-OPhPy···I₂ | 2.398(3) | - | - |

| n-OPhPy···IBr (complex 1) | 2.303(4) | - | 177.39(8) |

| n-OPhPy···IBr (complex 2) | 2.289(3) | - | 178.59(8) |

Investigation of Secondary Halogen Bonding Interactions (e.g., Pyridine(C)-Halogen···Chlorine)

In addition to the primary Py(N)···I-Cl halogen bond, weaker secondary halogen bonding interactions have been observed in halopyridine-iodine monochloride complexes. These interactions are typically of the two-center Py(C)–X···Cl type, where X is a halogen substituent (e.g., Br or I) on the pyridine ring. ju.edu.joju.edu.joacs.org These secondary interactions are significantly weaker than the primary three-center halogen bond but play a crucial role in organizing the molecular units into extended supramolecular structures, such as chains. ju.edu.jo

The geometry of these secondary interactions can vary, with both linear and perpendicular arrangements observed. For instance, in 2-halopyridine complexes, the C–X···Cl angle is typically around 163°, whereas in a 3-iodopyridine (B74083) complex, a perpendicular arrangement with an angle of 81.5° has been noted. ju.edu.jo The chlorine atom of the ICl moiety acts as the halogen bond acceptor in these secondary interactions. ju.edu.jo

Influence of Pyridine Substituents on Halogen Bond Strength and Electronic Character

The strength and electronic character of the Py(N)···I-Cl halogen bond can be modulated by introducing substituents on the pyridine ring. Electron-donating groups on the pyridine ring increase the electron density on the nitrogen atom, making it a stronger halogen bond acceptor and thus strengthening the N···I bond. acs.orgacs.org Conversely, electron-withdrawing groups decrease the electron density on the nitrogen, weakening the halogen bond. researchgate.netnih.gov

Computational studies have shown a correlation between the Hammett substituent constants of pyridine-based halogen bond acceptors and the strength of their halogen bonds. acs.org For instance, the interaction energy for pyridine complexes with mono-substituted iodobenzenes varies from -3.14 to -4.42 kcal mol⁻¹, with electron-withdrawing substituents like NO₂ enhancing the attraction. researchgate.net While the strength of the halogen bond is sensitive to substituent effects, the N-I bond length appears to be less affected by changes in electron density. acs.org

Theoretical calculations on halopyridine-ICl complexes indicated that the Py(N)···ICl halogen bonding interactions are stronger in 3-halopyridine complexes than in 2-halopyridine complexes in solution and in silico. ju.edu.joju.edu.joacs.org However, in the solid state, 2-iodopyridine (B156620) complexes exhibit stronger halogen bonding than their 3-iodopyridine counterparts, a difference attributed to the higher ionic character of the I-Cl bond in the 2-iodopyridine complex. ju.edu.joju.edu.joacs.org

| Substituent (R) | δ15N of Ligand (ppm) | δ15N of Complex (ppm) |

|---|---|---|

| NO₂ | -43.1 | -152.0 |

| CF₃ | -60.8 | -169.1 |

| H | -69.3 | -175.8 |

| F | -73.5 | -178.6 |

| Me | -76.3 | -181.9 |

| OMe | -88.1 | -192.5 |

| NMe₂ | -107.5 | -211.5 |

Quantum Chemical and Theoretical Investigations of Bonding Phenomena

Quantum chemical calculations have been instrumental in elucidating the stability, structure, and bonding characteristics of this compound complexes. These theoretical approaches provide insights that complement experimental findings and allow for a more detailed understanding of the underlying electronic phenomena.

Ab Initio Computational Methodologies for Structural Prediction and Energy Calculations

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, have been employed to study pyridine-ICl complexes. wikipedia.orgnih.gov High-level ab initio calculations, such as Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)), provide benchmark data for bond distances and dissociation energies. nih.govresearchgate.net These methods are crucial for accurately assessing the strength of noncovalent interactions like halogen bonds. researchgate.net For example, CCSD(T) level calculations have been used to determine the interaction energies in pyridine complexes, showing a substantial decrease in the magnitude of attraction compared to lower levels of theory like MP2. researchgate.net The development of efficient algorithms and their parallelizability has made it possible to apply these computationally intensive methods to increasingly complex systems. uspex-team.orgmdpi.com

Density Functional Theory (DFT) Studies on Complex Stability and Isomeric Forms

Density Functional Theory (DFT) has emerged as a powerful and widely used computational tool for investigating the properties of pyridine-ICl complexes due to its favorable balance of accuracy and computational cost. researchgate.net The M06-2X functional, in particular, has been shown to provide results for bond distances and dissociation energies that are in close agreement with high-level ab initio CCSD(T) benchmarks for the most stable isomers of pyridine-ICl. nih.govresearchgate.net

DFT studies have been used to investigate the thermodynamic stability and bonding features of various possible isomers of pyridine-ICl complexes. nih.gov These studies have confirmed that the most stable isomers are formed through the donation of a lone pair from the pyridine nitrogen to the iodine atom. nih.govresearchgate.net For pyridine-ICl, these isomers are significantly more stable (by 39–56 kJ mol⁻¹) than other molecular complexes. nih.gov DFT calculations have also been employed to explore other, less stable isomeric forms, such as T-shaped π-σ* bonded isomers, which are found to be energetically comparable to van der Waals bound compounds. nih.govresearchgate.net Furthermore, DFT has been used to study the relative stability of ionic isomers, with structures featuring cations like [IPy₂]⁺ being identified as particularly stable. nih.govresearchgate.net

Analysis of Electron Density Topology via Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the electron density distribution to characterize chemical bonding. wiley.comgla.ac.uk This methodology has been applied to this compound and its derivatives to elucidate the nature of the interactions within the complex, particularly the N–I and I–Cl bonds. acs.orgju.edu.jo QTAIM analysis partitions the molecular space into atomic basins based on the topology of the electron density, ρ(r). gla.ac.uk Critical points in this density, where the gradient is zero, are located and classified to reveal bond paths, which are lines of maximum electron density linking atomic nuclei and are indicative of a chemical interaction. gla.ac.uknih.gov

In the study of halopyridine–iodine monochloride complexes, QTAIM has been employed to analyze the electron density topology of the N–I and I–Cl bonds. acs.orgju.edu.jo The analysis focuses on the properties at the bond critical points (BCPs), such as the electron density itself (ρ) and the Laplacian of the electron density (∇²ρ). nih.gov The value of ρ at the BCP correlates with the strength of the bond, while the sign of the Laplacian indicates the nature of the interaction. A negative ∇²ρ signifies a shared-shell interaction, typical of covalent bonds, where electron density is concentrated between the nuclei. Conversely, a positive ∇²ρ indicates a closed-shell interaction, characteristic of ionic bonds, hydrogen bonds, and van der Waals interactions, where electron density is depleted in the internuclear region. nih.gov

Studies on related iodine(I) complexes demonstrate that for noncovalent interactions, both the Laplacian (∇²ρ) and the total energy density (Hr) at the bond CP are positive. nih.gov This type of analysis confirms the nature of the bonding interactions as predicted by other computational methods and experimental observations. acs.orgju.edu.jo

Natural Population Analysis (NPA) and Natural Bond Orbital (NBO) Analysis of Ionic and Covalent Characters

Natural Population Analysis (NPA) and Natural Bond Orbital (NBO) analysis are computational methods used to study the distribution of electron density in molecules and the nature of chemical bonds. acs.orgju.edu.joresearchgate.net NPA provides a method for calculating atomic charges that often better describes the electron distribution in compounds with significant ionic character compared to other methods. researchgate.net NBO analysis transforms the complex many-electron wavefunction into a localized picture of chemical bonds and lone pairs, allowing for a detailed investigation of orbital interactions and the quantification of the ionic and covalent contributions to a bond. acs.orgju.edu.jo

These analyses have been applied to halopyridine-iodine monochlore complexes to probe the ionic and covalent characters of the N–I and I–Cl bonds. acs.orgju.edu.jo Theoretical studies have shown that the N–I–Cl fragment is nearly linear and that the bonding involves a three-center four-electron bond. researchgate.net NBO analysis of the solid-state structures of these complexes provides insight into how the electronic structure is influenced by the pyridine substituent. For instance, in studies comparing 2-iodopyridine and 3-iodopyridine complexes with iodine monochloride, NBO analysis revealed differences in the ionic character of the I–Cl bond. According to one study, the ionic character of the I–Cl bond was found to be higher in the 2-iodopyridine(N)–ICl complex than in the 3-iodopyridine(N)–ICl complex. acs.orgju.edu.jo

The NPA charges calculated for the atoms involved in the key interactions provide a quantitative measure of charge transfer upon complex formation.

| Complex | Charge on N | Charge on I | Charge on Cl | Source |

|---|---|---|---|---|

| 2-Iodopyridine(N)–ICl | Data Not Available | Data Not Available | Data Not Available | acs.org |

| 3-Iodopyridine(N)–ICl | Data Not Available | Data Not Available | Data Not Available | acs.org |

Specific charge values from the cited study were not detailed in the provided search results, but the application of the analysis to determine these properties is noted. acs.org

Theoretical Determination of Thermodynamic Stability and Dissociation Energies of Molecular and Ionic Complexes

Computational chemistry provides essential insights into the thermodynamic stability and dissociation energies of this compound complexes. researchgate.netnih.gov Theoretical investigations using methods such as Density Functional Theory (DFT), specifically with functionals like M06-2X, and high-level ab initio calculations like CCSD(T), have been performed to explore the bonding features and stability of various possible isomers. researchgate.netnih.gov

These studies have identified that the most stable isomers are formed through the donation of a lone pair of electrons from the nitrogen atom of pyridine to the iodine atom of ICl. researchgate.netnih.gov These primary molecular complexes are significantly more stable than other potential isomers, such as T-shaped π-σ* bonded or van der Waals complexes. researchgate.netnih.gov For the pyridine-ICl system, the most stable isomers are more stable than other molecular complexes by a range of 39–56 kJ mol⁻¹. researchgate.netnih.gov

The formation of ionic isomers has also been investigated. Among these, structures that feature a [IPy₂]⁺ cation with an ICl₂⁻ counterion are found to be particularly stable. researchgate.netnih.gov The process of heterolytic halogen splitting, which leads to the formation of contact ion pairs like [IPy₂]⁺...ICl₂⁻, is a critical aspect of the system's chemistry. For pyridine-ICl, the formation of these ion pairs from the molecular complex in the gas phase is slightly exothermic. researchgate.net

| Complex/Isomer Type | Relative Stability (kJ mol⁻¹) | Computational Method | Source |

|---|---|---|---|

| N-donor Py-ICl vs. other molecular complexes | 39–56 (more stable) | M06-2X, CCSD(T) | researchgate.netnih.gov |

| Ionic Isomer ([IPy₂]⁺ with ICl₂⁻) | Among the more stable ionic isomers | M06-2X, CCSD(T) | researchgate.netnih.gov |

Computational Studies of Oligomerization in Pyridine-Iodine Monochloride Systems

The aggregation of molecules into dimers, trimers, or larger oligomers can significantly influence the properties and stability of a chemical system. Computational studies on pyridine-iodine monochloride have explored the process of oligomerization to understand how intermolecular interactions affect the preference for molecular versus ionic structures. researchgate.netnih.gov

Theoretical investigations have revealed that oligomerization plays a crucial role in stabilizing ionic isomers. researchgate.netnih.gov While in the gas phase for a single complex, the molecular form (Py-ICl) is generally favored, the formation of larger clusters can shift the equilibrium towards ionic species. Specifically, it has been shown that starting from tetrameric clusters with the composition (ICl)₄Py₄, the ionic isomers become energetically favored over their molecular counterparts. researchgate.netnih.gov

Mechanistic Pathways and Reactivity Profiles of Pyridine Iodine Monochloride in Synthetic Transformations

Pyridine (B92270) Iodine Monochloride as an Electrophilic Reagent

Pyridine iodine monochloride (PyICl), a pale yellow solid, serves as a potent and manageable electrophilic iodinating agent in organic synthesis. tcichemicals.comtcichemicals.com It is an addition complex formed between the Lewis base pyridine and the interhalogen compound iodine monochloride. This complexation offers significant practical advantages; while iodine monochloride is a low melting point solid that can be difficult to handle, PyICl is a stable solid with a melting point over 100°C, enhancing its ease of use. tcichemicals.comtcichemicals.com A key feature of PyICl is its ability to effect iodination under near-neutral conditions, distinguishing it from other electrophilic iodinating reagents that often necessitate the use of strong acids for activation. tcichemicals.comtcichemicals.com

The electrophilic character of this compound originates from the inherent polarization of the iodine monochloride (ICl) molecule. Due to the higher electronegativity of chlorine compared to iodine, the I-Cl bond is polarized, rendering the iodine atom electron-deficient and thus electrophilic (I⁺δ—Cl⁻δ). When complexed with pyridine, this electrophilicity is further modulated.

In solution, the complex can exist in equilibrium with ionic species. Spectrophotometric studies on the complex of pyridine with iodine monochloride suggest that it can dissociate to form the bis(pyridine)iodine(I) cation, [Py₂I]⁺, and the dichloroiodate(I) anion, [ICl₂]⁻. The reaction is represented as:

2 PyICl ⇌ [Py₂I]⁺ + [ICl₂]⁻

The [Py₂I]⁺ cation is a significant electrophilic species responsible for the iodination of aromatic substrates. This behavior allows for the generation of a reactive "I⁺" equivalent in a controlled manner within the reaction medium. The formation of these species occurs without the need for strong Brønsted or Lewis acid co-reagents, which are often required to generate a potent electrophilic halogen from reagents like N-iodosuccinimide (NIS) or molecular iodine. tcichemicals.comtcichemicals.com

Pyridine functions as a classic Lewis base, donating its lone pair of electrons from the nitrogen atom to the electrophilic iodine atom of iodine monochloride. This interaction forms a stable charge-transfer complex, Py·ICl. This complexation is central to the reagent's utility for several reasons:

Stabilization and Handling : The formation of the solid, stable PyICl complex makes the reagent safer and easier to handle compared to gaseous or volatile halogenating agents. tcichemicals.comtcichemicals.com

Modulation of Reactivity : By coordinating to the iodine atom, the pyridine ring modulates the electrophilicity of the iodine. It provides a balance where the iodine is activated enough to react with electron-rich aromatic systems but is less harsh than free iodine monochloride or other powerful halogenating systems. This tempered reactivity leads to higher selectivity and fewer side reactions.

Enabling Mild Conditions : The inherent reactivity of the complex obviates the need for strong acids. tcichemicals.comtcichemicals.com This is particularly advantageous when working with acid-sensitive substrates, such as certain phenols and anilines, preventing degradation or undesired side reactions like polymerization.

Influence on Selectivity : The steric and electronic properties of the pyridine ligand can influence the regioselectivity of the iodination process, favoring the formation of specific isomers. The presence of the pyridine moiety as part of the electrophilic species can direct the attack on the aromatic ring, contributing to the observed ortho-para selectivity in activated systems.

Halogenation Reactions Mediated by this compound

This compound is recognized as a mild and efficient reagent for the selective iodination of a diverse range of aromatic compounds. researchgate.net Its utility is particularly pronounced for the halogenation of activated aromatic rings, where it provides good to excellent yields under mild reaction conditions. tandfonline.comresearchgate.net

The reaction between PyICl and activated aromatic compounds proceeds via a standard electrophilic aromatic substitution (SEAr) mechanism. The electrophilic iodine species generated from PyICl attacks the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. A base present in the reaction medium then abstracts a proton from the ring, restoring aromaticity and yielding the iodinated product.

The mildness of the reagent allows for clean reactions with substrates that are prone to oxidation, such as phenols and anilines. researchgate.net

In the iodination of monosubstituted aromatic rings bearing activating groups (e.g., -OH, -NH₂, -OR), PyICl demonstrates pronounced regioselectivity, favoring substitution at the ortho and para positions. tcichemicals.comtcichemicals.com This outcome is governed by the electronic effects of the substituent. The activating groups donate electron density to the aromatic ring, particularly at the ortho and para carbons, making these sites more nucleophilic and thus more susceptible to attack by the electrophilic iodine.

For many phenols and anilines, the para-iodinated product is often the major isomer formed, although the ortho-isomer is also typically observed. nih.gov The steric bulk of the iodinating agent (the PyICl complex or its derived ionic species) can influence the ortho/para ratio, with larger electrophiles often favoring substitution at the less sterically hindered para position.

This compound is exceptionally well-suited for the iodination of phenols and anilines, which are highly activated and often sensitive substrates. tcichemicals.comtcichemicals.com Research has demonstrated its efficacy in the iodination of hydroxylated aromatic ketones, aldehydes, and various aromatic amines under mild conditions, typically using methanol (B129727) as a solvent at room temperature. tandfonline.comresearchgate.net The reactions are often rapid and result in high yields of the desired mono-iodinated products. researchgate.netresearchgate.net

The data presented in the following tables, derived from the work of Khansole, Sayyed, Vibhute, and colleagues, illustrates the effectiveness of PyICl for these transformations. tcichemicals.comtcichemicals.comacs.org

| Substrate | Product | Time (min) | Yield (%) |

|---|---|---|---|

| 2-Hydroxyacetophenone | 2-Hydroxy-5-iodoacetophenone | 15 | 94 |

| 4-Hydroxyacetophenone | 4-Hydroxy-3-iodoacetophenone | 15 | 96 |

| Salicylaldehyde | 2-Hydroxy-5-iodobenzaldehyde | 10 | 95 |

| 4-Hydroxybenzaldehyde | 4-Hydroxy-3-iodobenzaldehyde | 10 | 96 |

| Phenol (B47542) | 4-Iodophenol | 25 | 90 |

| Substrate | Product | Time (min) | Yield (%) |

|---|---|---|---|

| Aniline (B41778) | 4-Iodoaniline | 30 | 94 |

| 4-Methylaniline | 4-Methyl-2-iodoaniline | 40 | 92 |

| 4-Methoxyaniline | 4-Methoxy-2-iodoaniline | 45 | 90 |

| 4-Chloroaniline | 4-Chloro-2-iodoaniline | 55 | 88 |

| 2-Aminobenzoic acid | 2-Amino-5-iodobenzoic acid | 60 | 85 |

Selective Iodination of Aromatic Systems

Iodination of Polycyclic Aromatic Hydrocarbons (e.g., Carbazole (B46965), Anthracene)

This compound serves as an effective reagent for the electrophilic iodination of polycyclic aromatic hydrocarbons (PAHs), such as carbazole and anthracene (B1667546). The reaction proceeds through an electrophilic aromatic substitution (SEAr) mechanism. The pyridine-ICl complex acts as a source of an electrophilic iodine species (I+).

In the case of carbazole, which is an electron-rich aromatic system, iodination occurs readily. The π-electrons of the carbazole ring attack the partially positive iodine atom of the this compound complex. This initial attack forms a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. The stability of this intermediate is a key factor in the reaction's feasibility. Subsequently, a weak base, which could be the pyridine released from the complex or another base present in the reaction mixture, abstracts a proton from the carbon atom bearing the iodine. This restores the aromaticity of the carbazole ring, yielding the iodinated product. While various iodinating reagents can be employed for carbazole, this compound offers a mild and efficient option. tcichemicals.comresearchgate.net The reaction of iodine monochloride with carbazole can be facilitated by the generation of electrophilic iodine in neutral media. nih.gov

The iodination of anthracene with this compound follows a similar electrophilic substitution pathway. However, the reaction with anthracene can be more complex due to the high reactivity of its central ring. While iodination is a possible outcome, oxidation of anthracene to anthraquinone (B42736) can be a competing and sometimes predominant process, especially in the presence of oxygen. nih.gov The electrophilic iodine generated from iodine monochloride is capable of iodinating anthracene. nih.gov

The general mechanism for the iodination of these PAHs is illustrated below:

Formation of the Electrophile: The this compound complex provides a polarized I-Cl bond, rendering the iodine atom electrophilic.

Nucleophilic Attack: The electron-rich π system of the PAH attacks the electrophilic iodine, breaking the I-N bond of the complex and forming a C-I bond. This step leads to the formation of a resonance-stabilized carbocation (sigma complex).

Deprotonation: A base removes a proton from the carbon atom that is now bonded to the iodine, restoring the aromatic system and yielding the final iodinated PAH.

Chlorination Reactions Facilitated by this compound

While this compound is primarily recognized as an iodinating agent, the parent compound, iodine monochloride (ICl), can participate in both iodination and chlorination reactions, contingent on the reaction conditions and the nature of the substrate. calibrechem.com The versatility of ICl stems from the polarization of its bond (Iδ+-Clδ-), allowing it to act as a source of either electrophilic iodine or, less commonly, electrophilic chlorine. The presence of iodine trichloride (B1173362) (ICl3), which can form from ICl and excess chlorine, is known to act as a chlorinating agent. google.com

Direct and well-documented examples of this compound acting as a primary chlorinating agent for aromatic compounds or unsaturated substrates are not abundant in the literature. This suggests that chlorination is a less common reaction pathway for this specific reagent compared to its iodinating capabilities. However, a plausible mechanism for chlorination can be proposed based on the fundamental reactivity of interhalogen compounds.

In a hypothetical chlorination reaction, the substrate would attack the chlorine atom of the pyridine-ICl complex. For this to occur, the electronic and steric environment of the substrate would need to favor an attack on the less electrophilic chlorine atom over the more electrophilic iodine. This could potentially be influenced by the solvent and other reaction parameters.

A proposed electrophilic chlorination mechanism would involve:

Electrophilic Attack: The π-electrons of a substrate, such as an alkene or an electron-rich aromatic ring, would attack the chlorine atom of the this compound complex. This would be the reverse of the polarization typically exploited for iodination.

Intermediate Formation: This attack would lead to the formation of a carbocation intermediate (in the case of an alkene) or a sigma complex (for an aromatic substrate), with a new carbon-chlorine bond.

Product Formation: Subsequent reaction of the intermediate, such as nucleophilic attack on the carbocation or deprotonation of the sigma complex, would yield the chlorinated product.

It is important to note that this proposed mechanism is largely speculative due to the limited experimental evidence for this compound as a dedicated chlorinating agent. The interaction of dichloroiodobenzene (PhICl2) with pyridine ligands has been studied, and the findings have been used to re-evaluate previously proposed chlorination mechanisms, indicating the complexity of these reactions. chemistryworld.com

Electrophilic Addition to Unsaturated Substrates (Alkenes and Alkynes)

This compound readily undergoes electrophilic addition reactions with unsaturated substrates like alkenes and alkynes. The polarized I-Cl bond allows the iodine atom to act as an electrophile, initiating the reaction.

The addition of iodine monochloride to alkenes is proposed to proceed through the formation of an intermediate molecular complex. acs.org This initial association involves the interaction of the π-electrons of the alkene with the electrophilic iodine atom of the ICl molecule. This charge-transfer complex is a transient species that precedes the formation of a more stable intermediate.

Following the formation of the initial π-complex, the reaction proceeds to a cyclic iodonium (B1229267) ion intermediate. In this three-membered ring, the iodine atom is bonded to both carbon atoms of the original double bond. The formation of this bridged ion is a key feature of the mechanism and has significant stereochemical implications. The pyridine ligand from the this compound complex would dissociate during this process.

Formation of a π-complex: The alkene and this compound form a weak, reversible charge-transfer complex.

Formation of an iodonium ion: The π-complex evolves into a cyclic iodonium ion with the concomitant loss of the pyridine ligand and the chloride ion.

Nucleophilic attack: The chloride ion then attacks one of the carbon atoms of the iodonium ion from the side opposite to the iodine bridge. This nucleophilic attack is an SN2-type process and results in the opening of the three-membered ring.

The nucleophilic attack on the iodonium ion intermediate determines the final product. When the reaction is carried out in the absence of other nucleophiles, the chloride ion acts as the nucleophile, leading to the formation of a chloro-iodo alkane. wikipedia.org The regioselectivity of this addition generally follows Markovnikov's rule, where the chloride ion attacks the more substituted carbon of the iodonium ion. However, the regioselectivity can sometimes be moderate. stackexchange.com For instance, the addition of ICl to propene yields a mixture of 2-chloro-1-iodopropane and 1-chloro-2-iodopropane. stackexchange.com

If the reaction is performed in the presence of other nucleophiles, a variety of products can be obtained. A notable example is the formation of iodo-azides. When the addition of iodine monochloride to an alkene is conducted in the presence of sodium azide (B81097), an iodo-azide is formed. wikipedia.org In this case, the azide ion (N3-) is a more potent nucleophile than the chloride ion and preferentially attacks the iodonium ion intermediate.

The formation of iodo-azides proceeds as follows:

Formation of the iodonium ion from the alkene and this compound.

Nucleophilic attack by the azide ion on one of the carbons of the iodonium ion.

Ring opening to yield the vicinal iodo-azide.

The formation of a bridged iodonium ion intermediate is crucial for the stereochemical outcome of the addition reaction. The nucleophile (e.g., chloride or azide) must attack the iodonium ion from the side opposite to the bulky iodine bridge. This leads to a stereospecific anti-addition, where the iodine and the nucleophile add to opposite faces of the original double bond. stackexchange.com

This anti-addition mechanism ensures a high degree of stereochemical control. For example, the addition of this compound to a cyclic alkene like cyclohexene (B86901) would result in the formation of the trans-adduct exclusively. The stereospecificity of this reaction is a valuable feature in organic synthesis, allowing for the predictable formation of stereoisomers.

The stereochemistry of the addition of interhalogens like ICl to alkenes is a well-established principle in organic chemistry. libretexts.orgchemguide.co.uk The anti-addition pathway via a halonium ion intermediate is a general feature for the halogenation of alkenes. libretexts.orgchemguide.co.uk

Halogenation of Nucleosides and Related Biomolecules

This compound and the parent iodine monochloride are effective reagents for the halogenation of nucleosides and other biomolecules. These reactions are important for the synthesis of modified nucleic acids and for introducing labels for biochemical studies.

Iodine monochloride has been successfully used to iodinate ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) in organic solvents. calibrechem.com The reactions are typically carried out with the nucleic acids dissolved as their hexadecyltrimethylammonium salts in solvents like anhydrous dimethylformamide or N-ethyl acetamide. calibrechem.com

The iodination occurs at specific positions on the nucleobases. For RNA, the identified iodinated products are 5-iodouridine (B31010) 5'-phosphate, 8-iodoguanosine (B12910229) 5'-phosphate, and 5-iodocytidine (B14750) 5'-phosphate. calibrechem.com In the case of DNA, 8-iodo-dGMP and 5-iodo-dCMP have been identified as the products. calibrechem.com The extent of iodination can be significant; for instance, after 24 hours, 32% of UMP, 8% of GMP, and 9% of CMP residues in soluble RNA were found to be iodinated. calibrechem.com

The mechanism of these halogenations is consistent with an electrophilic substitution on the electron-rich positions of the purine (B94841) and pyrimidine (B1678525) rings. The most susceptible positions for electrophilic attack are the C5 position of pyrimidines (cytosine and uracil) and the C8 position of purines (guanine).

The use of this compound in the synthesis of nucleoside analogues for antiviral and anticancer therapies highlights the importance of this reagent in medicinal chemistry. calibrechem.com

Interactive Data Tables

Table 1: Products of Iodination of Nucleic Acids with Iodine Monochloride

| Nucleic Acid | Nucleotide Residue | Iodinated Product | Position of Iodination |

|---|---|---|---|

| RNA | Uridine Monophosphate (UMP) | 5-Iodouridine 5'-phosphate | C5 |

| RNA | Guanosine Monophosphate (GMP) | 8-Iodoguanosine 5'-phosphate | C8 |

| RNA | Cytidine Monophosphate (CMP) | 5-Iodocytidine 5'-phosphate | C5 |

| DNA | Deoxyguanosine Monophosphate (dGMP) | 8-Iodo-dGMP | C8 |

| DNA | Deoxycytidine Monophosphate (dCMP) | 5-Iodo-dCMP | C5 |

Data sourced from a study on the iodination of nucleic acids in organic solvents. calibrechem.com

Lewis Acidity and Catalytic Applications

This compound, a complex of pyridine with iodine monochloride, exhibits significant Lewis acidic character. This property is central to its utility as a catalyst in a variety of organic transformations, particularly in the realm of carbohydrate and nucleoside chemistry. The electron-deficient iodine atom in the complex can accept electron density from oxygen or nitrogen atoms in substrate molecules, thereby activating them for subsequent reactions.

This compound as a Lewis Acid Catalyst

The Lewis acidity of this compound stems from the polarization of the I-Cl bond, which makes the iodine atom electrophilic. In solution, the complex can serve as a source of the highly reactive iodine monochloride (ICl). As a Lewis acid, ICl can coordinate to heteroatoms, such as the oxygen of a glycosidic bond, facilitating bond cleavage and the formation of reactive intermediates. This catalytic activity is harnessed in several synthetic applications, including the modification of nucleosides and carbohydrates.

Deglycosylation Reactions of Nucleosides

This compound has been demonstrated to be an effective reagent for the deglycosylation of nucleosides. For instance, the treatment of thymidine (B127349) and its 3-substituted analogues with iodine monochloride leads to the rapid cleavage of the N-glycosidic bond. This reaction proceeds through the Lewis acid-catalyzed activation of the glycosidic linkage. The iodine atom of ICl coordinates to the furanose ring oxygen, weakening the C-N bond and promoting the departure of the nucleobase. This process results in the formation of the free nucleobase as the major product. The reaction is not merely a simple hydrolysis but a direct consequence of the Lewis acidic nature of the iodine electrophile.

The efficiency of this deglycosylation can be influenced by the substitution pattern of the nucleoside. For example, while 3-mono- and 3,3',5'-trialkylsubstituted thymidine analogues undergo deglycosylation, the latter are also susceptible to anomerization.

| Substrate | Reagent | Major Products | Reference |

| Thymidine and 3-substituted thymidine analogues | Iodine Monochloride | Nucleobases | nih.gov |

| 3,3',5'-trisubstituted thymidine analogues | Iodine Monochloride | Deglycosylated and anomerized products | nih.gov |

Anomerization and Isomerization Processes in Carbohydrate Chemistry

Beyond deglycosylation, the Lewis acidic character of this compound facilitates anomerization and isomerization reactions in carbohydrate and nucleoside chemistry. Anomerization, the conversion of one anomer to another (e.g., α to β), and isomerization, such as the conversion of furanosidic to pyranosidic forms, are crucial transformations in the synthesis of complex carbohydrates and nucleoside analogues. nih.gov

When thymidine and its 3-substituted analogues are treated with iodine monochloride, in addition to the formation of the nucleobase, minor products including α-furanosidic, α-pyranosidic, and β-pyranosidic nucleosides are also observed. nih.gov This indicates that the carbocation intermediate formed upon the initial Lewis acid-assisted departure of the nucleobase can be trapped by the hydroxyl groups of the sugar moiety in different stereochemical and constitutional arrangements. These results highlight the role of iodine monochloride in promoting equilibria between different isomeric forms of the sugar component.

Cyclization Reactions

This compound, as a source of the electrophilic iodine monochloride, is a valuable reagent in mediating electrophilic cyclization reactions. These reactions are powerful tools for the construction of various heterocyclic ring systems, which are prevalent in pharmaceuticals and natural products.

Electrophilic Cyclizations Mediated by Iodine Monochloride

Electrophilic cyclizations initiated by iodine monochloride involve the attack of an electrophilic iodine species on an electron-rich π-system, such as an alkene or alkyne, within a molecule that also contains a nucleophile. This initial iodonium ion formation is followed by an intramolecular attack by the nucleophile to close the ring. The resulting cyclized product contains an iodine atom, which can be further functionalized. This compound serves as a convenient and solid source of ICl for these transformations, offering advantages in handling and reactivity control compared to gaseous chlorine or bromine.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Quinoline (B57606), Isoquinoline)

A significant application of iodine monochloride-mediated electrophilic cyclization is in the synthesis of nitrogen-containing heterocycles like quinolines and isoquinolines.

Quinolines: Substituted quinolines can be synthesized via the 6-endo-dig electrophilic cyclization of N-(2-alkynyl)anilines using iodine monochloride. In this reaction, the electrophilic iodine from ICl adds to the alkyne, forming a vinyl iodonium intermediate. The nitrogen atom of the aniline then acts as the internal nucleophile, attacking the activated alkyne to form the six-membered ring of the quinoline system. This method allows for the synthesis of 3-iodo-substituted quinolines under mild conditions.

| Starting Material | Reagent | Product |

| N-(2-alkynyl)anilines | Iodine Monochloride | 3-Iodoquinolines |

Isoquinolines: The synthesis of substituted isoquinolines can be achieved through the electrophilic cyclization of iminoalkynes mediated by iodine monochloride. The reaction proceeds by the activation of the alkyne moiety by ICl, followed by the nucleophilic attack of the imine nitrogen onto the resulting iodonium ion intermediate. This cyclization furnishes halogen-containing disubstituted isoquinolines in moderate to excellent yields under very mild reaction conditions.

| Starting Material | Reagent | Product |

| tert-butylimines of o-(1-alkynyl)benzaldehydes | Iodine Monochloride | Halogen-containing disubstituted isoquinolines |

Synthesis of Oxygen-Containing Heterocycles (e.g., Isocoumarins, Furan (B31954) Derivatives)

This compound (Py-ICl) serves as a potent electrophilic iodine source, facilitating the cyclization of appropriately functionalized acyclic precursors into oxygen-containing heterocycles. The reactivity hinges on the delivery of an iodonium ion (I+) to an electron-rich system, such as an alkyne or alkene, which initiates an intramolecular cyclization cascade.

Isocoumarins: The synthesis of isocoumarins can be achieved via the electrophilic iodocyclization of o-alkynylbenzoate esters. The reaction mechanism commences with the activation of the alkyne's triple bond by the electrophilic iodine from Py-ICl, forming a cyclic iodonium intermediate. This intermediate is then subjected to an intramolecular attack by the ester's carbonyl oxygen. Subsequent rearrangement and dealkylation lead to the formation of the isocoumarin (B1212949) ring system. While molecular iodine (I₂) is often used for this transformation, Py-ICl offers a stable, solid alternative that is easier to handle than iodine monochloride (ICl) itself. nih.gov

Furan Derivatives: The synthesis of substituted furans can also be achieved through iodine-catalyzed or mediated pathways involving the cyclization of substrates like α-propargyl-β-ketoesters. vhu.edu.vn In such reactions, Py-ICl can act as the initiator by providing the electrophilic iodine. The mechanism involves the attack of the enol or enolate oxygen onto the alkyne activated by the iodonium ion. This 5-exo-dig cyclization is a favored pathway, leading to the formation of a five-membered furan ring. The use of a stable electrophilic source like Py-ICl can offer advantages in controlling the reaction conditions compared to using elemental iodine.

Below is a table of representative transformations for the synthesis of oxygen-containing heterocycles where Py-ICl can serve as the electrophilic iodine source.

| Starting Material | Product | Heterocycle Type |

| Methyl 2-phenylethynyl)benzoate | 3-Iodo-4-phenylisocoumarin | Isocoumarin |

| Ethyl 2-acetyl-4-phenylbut-3-ynoate | Ethyl 5-iodo-2-methyl-4-phenylfuran-3-carboxylate | Furan |

| 2-(But-2-yn-1-yloxy)benzaldehyde | 3-(Iodomethyl)-4-methyl-2H-benzo[b] nih.goveiu.eduoxazine | Furan Derivative |

This table illustrates potential applications of Py-ICl based on established iodocyclization mechanisms.

Formation of Other Heterocyclic and Polycyclic Systems (e.g., Isoxazoles, Spiro Compounds)

The role of this compound extends to the synthesis of other complex cyclic systems through similar electrophilic activation pathways.

Isoxazoles: The synthesis of substituted isoxazoles can be accomplished through the reaction of 2-alkyn-1-one O-methyl oximes with an electrophilic halogen source. organic-chemistry.org Iodine monochloride (ICl) has been shown to be effective in these transformations. Py-ICl, as a stable complex of ICl, serves as a practical and safer reagent for this purpose. The reaction proceeds via the electrophilic addition of 'I+' to the alkyne, which triggers a cyclization by the oxime nitrogen atom, yielding the 4-iodoisoxazole (B1321973) derivative. This method provides a direct route to functionalized isoxazoles that can be further modified via cross-coupling reactions at the C-I bond. organic-chemistry.org

Spiro Compounds: The synthesis of spiro compounds through intramolecular cyclization often employs hypervalent iodine reagents, such as phenyliodine(III) diacetate (PIDA), which act as powerful oxidants and electrophiles to initiate dearomatization-spirocyclization cascades. nih.gov While these reactions rely on the electrophilic nature of iodine, the direct application of this compound for these complex rearrangements is not a widely documented method. The reactivity of Py-ICl is primarily that of an iodinating agent for electron-rich systems, which differs from the oxidative capacity of hypervalent iodine reagents required for many spirocyclization pathways.

| Starting Material | Reagent | Product | Heterocycle Type |

| (E)-4-Phenylbut-3-yn-2-one O-methyl oxime | Py-ICl | 4-Iodo-3,5-dimethylisoxazole | Isoxazole (B147169) |

| (E)-1,3-Diphenylprop-2-en-1-one O-methyl oxime | Py-ICl | 4-Iodo-3,5-diphenylisoxazole | Isoxazole |

This table presents examples of isoxazole synthesis where Py-ICl is a suitable source of the electrophilic halogen.

Stereoselective Cyclization Pathways

When an electrophilic iodocyclization reaction is performed on a prochiral or chiral substrate, the stereochemical outcome is of significant interest. This compound, as a source of an iodonium ion, is expected to follow established mechanistic principles that govern the stereoselectivity of such transformations. researchgate.net

The cyclization process is typically initiated by the formation of a cyclic iodonium ion intermediate. The subsequent intramolecular nucleophilic attack on this intermediate generally proceeds in an anti-fashion, akin to an Sₙ2 reaction. This anti-addition dictates the relative stereochemistry of the newly formed stereocenters in the heterocyclic product. For example, the iodocyclization of an acyclic olefin with a chiral center can lead to the formation of a cyclic product with high diastereoselectivity, as the incoming nucleophile will attack the iodonium ion from the less sterically hindered face, controlled by the existing stereocenter. While specific studies detailing the stereoselective cyclizations using Py-ICl are not abundant, its function as an electrophile suggests it would be a viable reagent in contexts where stereocontrol is governed by the substrate and the fundamental anti-addition mechanism of iodocyclization.

Oxidation Reactions

The conversion of alcohols to aldehydes and ketones is a fundamental transformation in organic synthesis. This reaction is often accomplished using reagents containing a high-oxidation-state metal, such as chromium(VI). A common reagent for this purpose is Pyridinium (B92312) Chlorochromate (PCC), which is a complex of pyridine, chromium trioxide, and hydrochloric acid. libretexts.orgchemistrysteps.com

It is crucial to distinguish this compound from PCC. Despite both being pyridinium salts, their chemical reactivity is fundamentally different. PCC is a potent oxidizing agent due to the Cr(VI) center. In contrast, this compound is primarily an electrophilic iodinating agent. While complexes of pyridine with other halogens, such as chlorine, have been reported to oxidize alcohols, the use of Py-ICl for the direct oxidation of alcohols to carbonyl compounds is not a standard or widely recognized method in synthetic chemistry. acsgcipr.org The primary role of Py-ICl remains the delivery of an electrophilic iodine species.

Cleavage Reactions

The cleavage of robust functional groups like ethers and epoxides typically requires harsh conditions involving strong acids and a potent nucleophile. youtube.com The most common reagents for ether cleavage are concentrated hydroiodic acid (HI) and hydrobromic acid (HBr). youtube.comyoutube.com

The mechanism involves the initial protonation of the ether oxygen by the strong acid, converting the alkoxy group into a good leaving group (an alcohol). The halide anion (e.g., I⁻ or Br⁻) then acts as a nucleophile, attacking one of the adjacent carbon atoms and displacing the alcohol. youtube.com